molecular formula C18H17N7O2S2 B6548631 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine CAS No. 946364-99-4

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine

Cat. No.: B6548631
CAS No.: 946364-99-4
M. Wt: 427.5 g/mol
InChI Key: CMJUBFDYGYAZPP-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular properties . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. They are used in a variety of therapeutic drugs and have diverse pharmacological activities.


Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of hydrazonoyl halides with various reagents . For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

Triazolopyrimidines are heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring . The triazole ring contains two carbon atoms and three nitrogen atoms, while the pyrimidine ring contains four carbon atoms and two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific triazolopyrimidine would depend on its exact structure. In general, triazolopyrimidines are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Safety and Hazards

The safety and hazards associated with a specific triazolopyrimidine would depend on its exact structure and properties. Some triazolopyrimidines are used in therapeutic drugs and have been evaluated for safety in that context .

Future Directions

Given the diverse biological activities of triazolopyrimidines, future research could focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for therapeutic use .

Properties

IUPAC Name

3-phenyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S2/c26-29(27,15-7-4-12-28-15)24-10-8-23(9-11-24)17-16-18(20-13-19-17)25(22-21-16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJUBFDYGYAZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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